molecular formula C17H17BrFN3O3 B182456 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- CAS No. 109347-94-6

3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

Cat. No. B182456
M. Wt: 410.2 g/mol
InChI Key: KRKGVKYQENDSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a serine/threonine-specific protein kinase that plays a critical role in many cellular processes, including cell growth, proliferation, survival, and metabolism. Inhibition of AKT has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism Of Action

3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- inhibits AKT by binding to the enzyme's ATP-binding pocket, preventing the phosphorylation and activation of downstream targets. This leads to a decrease in cell proliferation and survival, ultimately resulting in cell death.

Biochemical And Physiological Effects

In addition to its anti-tumor activity, 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It has also been shown to have neuroprotective effects in models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is its high potency and specificity for AKT, which makes it a valuable tool for studying the role of AKT in various cellular processes. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.

Future Directions

There are several potential future directions for research on 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and survival. Another area of interest is the development of more potent and selective AKT inhibitors that can overcome the limitations of current inhibitors. Finally, there is a need for further research on the potential therapeutic applications of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- in other diseases, such as diabetes and Alzheimer's disease.

Synthesis Methods

The synthesis of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- involves several steps, including the preparation of the quinolinecarboxylic acid starting material, the bromination of the cyclopropyl ring, and the introduction of the piperazine moiety. The final compound is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. In particular, it has been shown to be effective against tumors that are resistant to other AKT inhibitors, making it a promising candidate for further development as a cancer therapy.

properties

CAS RN

109347-94-6

Product Name

3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

Molecular Formula

C17H17BrFN3O3

Molecular Weight

410.2 g/mol

IUPAC Name

8-bromo-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17BrFN3O3/c18-13-14-10(7-12(19)15(13)21-5-3-20-4-6-21)16(23)11(17(24)25)8-22(14)9-1-2-9/h7-9,20H,1-6H2,(H,24,25)

InChI Key

KRKGVKYQENDSEV-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O

Other CAS RN

109347-94-6

synonyms

3-Quinolinecarboxylic acid, 8-broMo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.